4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)-
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Overview
Description
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the morpholinyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: to introduce the N-hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the N-hydroxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: Various substitution reactions can occur, especially involving the morpholinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to deoxygenated or partially hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group may play a crucial role in binding to active sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Morpholinyl-containing compounds: Molecules that include the morpholinyl group, known for their biological activity.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups, often studied for their enhanced chemical properties.
Uniqueness
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
42055-71-0 |
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Molecular Formula |
C17H17F3N4O3 |
Molecular Weight |
382.34 g/mol |
IUPAC Name |
N-hydroxy-2-[6-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)12-3-1-2-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-4-6-27-7-5-24/h1-3,8-9,26H,4-7,10H2,(H,23,25) |
InChI Key |
YVVLHAMAHVXOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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